molecular formula C8H7F3O3S B6328216 Methyl 3,3,3-trifluoro-2-hydroxy-2-thien-2-ylpropanoate CAS No. 126956-20-5

Methyl 3,3,3-trifluoro-2-hydroxy-2-thien-2-ylpropanoate

Cat. No.: B6328216
CAS No.: 126956-20-5
M. Wt: 240.20 g/mol
InChI Key: ZTGOYHRJJWMSED-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-hydroxy-2-thien-2-ylpropanoate is an organic compound with the molecular formula C8H7F3O3S It is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a thienyl group attached to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,3,3-trifluoro-2-hydroxy-2-thien-2-ylpropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3,3-trifluoro-2-hydroxypropanoic acid and thienyl derivatives.

    Esterification: The carboxylic acid group of 3,3,3-trifluoro-2-hydroxypropanoic acid is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

    Thienyl Substitution: The thienyl group is introduced through a substitution reaction, where the hydroxyl group is replaced by the thienyl group using a suitable reagent, such as thienyl chloride, under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-hydroxy-2-thien-2-ylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-2-hydroxy-2-thien-2-ylpropanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The hydroxyl and thienyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate: Similar in structure but with a methyl group instead of a thienyl group.

    Methyl 3,3,3-trifluoro-2-oxopropanoate: Contains a carbonyl group instead of a hydroxyl group.

    ®-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid: Similar structure with a carboxylic acid group instead of a methyl ester.

Uniqueness: Methyl 3,3,3-trifluoro-2-hydroxy-2-thien-2-ylpropanoate is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 3,3,3-trifluoro-2-hydroxy-2-thiophen-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3S/c1-14-6(12)7(13,8(9,10)11)5-3-2-4-15-5/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGOYHRJJWMSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CS1)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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